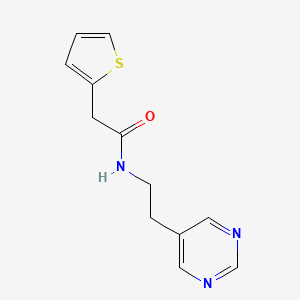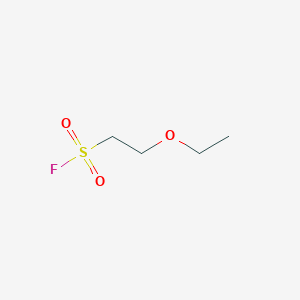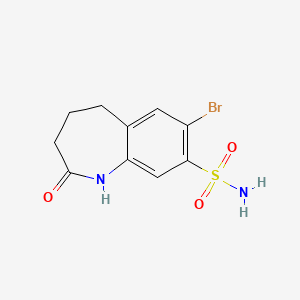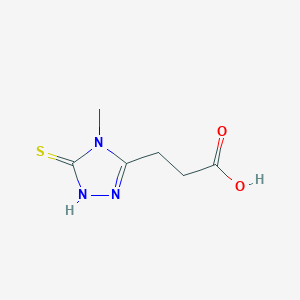
(1-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an imidazole with a 4-fluorobenzyl halide in the presence of a base. This would form the 4-fluorobenzyl-imidazole core of the molecule. The thioether linkage could then be introduced through a nucleophilic substitution reaction with a suitable sulfur-containing reagent.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. The 4-fluorobenzyl groups would provide aromaticity and the fluorine atoms could participate in hydrogen bonding or other types of intermolecular interactions. The methanol group would introduce polarity to the molecule .
Chemical Reactions Analysis
As an organic compound containing an imidazole ring, this molecule could participate in various types of chemical reactions. For example, the imidazole ring could act as a nucleophile in substitution reactions. The fluorine atoms could also be replaced by other groups in nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring and the fluorine atoms would likely make the compound relatively polar. The compound could also exhibit strong intermolecular forces due to the presence of the fluorine atoms and the methanol group .
Scientific Research Applications
Efficient Catalysts for C-N Bond Formation
One area of application involves the use of imidazole derivatives as part of catalytic systems for C-N bond formation. For instance, ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, which include imidazole-based ligands, have been demonstrated as efficient catalysts for C-N bond formation using a hydrogen-borrowing strategy under solvent-free conditions. These catalysts are particularly effective for the selective mono-N-methylation of anilines using methanol as a coupling partner, showcasing the potential of imidazole derivatives in synthetic organic chemistry (Donthireddy, Illam, & Rit, 2020).
Esterification of Fatty Acids
Another research application is found in the esterification of fatty acids, where imidazole-based ionic liquids have been used as acid catalysts. These ionic liquids show high catalytic activity for the esterification of oleic acid with methanol, pointing towards their utility in biodiesel production and other esterification reactions (Aghabarari et al., 2014).
Synthesis of N-CF2H Heterocycles
Imidazole compounds have been utilized in the synthesis of N-CF2H heterocycles, leveraging fluoroform as a source of difluorocarbene. This methodology highlights the versatility of imidazole derivatives in introducing fluorinated groups into heterocyclic compounds, expanding their applicability in medicinal chemistry and materials science (Thomoson, Wang, & Dolbier, 2014).
Antimicrobial Activity
Research on novel imidazole bearing isoxazole derivatives has demonstrated potential antimicrobial activity. This suggests the application of such imidazole derivatives in the development of new antimicrobial agents, further underscoring the compound's relevance in pharmaceutical research (Maheta, Patel, & Naliapara, 2012).
properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c19-15-5-1-13(2-6-15)10-22-17(11-23)9-21-18(22)24-12-14-3-7-16(20)8-4-14/h1-9,23H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXMPKFQDMUWQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)F)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)



![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)

![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)



![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2410578.png)